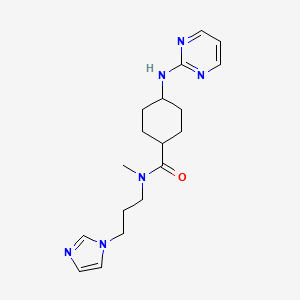![molecular formula C15H19F2N3O3 B7347215 N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347215.png)
N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide, also known as DAA-1106, is a small molecule drug that has gained significant attention in the scientific research community due to its potential therapeutic applications. DAA-1106 is a selective ligand for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor, which is located on the outer membrane of mitochondria.
作用机制
N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide binds to the TSPO with high affinity and selectivity, leading to changes in mitochondrial function and regulation of cellular processes. The TSPO is involved in the transport of cholesterol across the mitochondrial membrane, which is essential for the synthesis of steroid hormones and maintenance of membrane fluidity. The TSPO is also involved in the regulation of apoptosis, oxidative stress, and inflammation. This compound has been shown to modulate these processes in various in vitro and in vivo models.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of mitochondrial function, neuroinflammation, oxidative stress, and apoptosis. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. However, the exact mechanisms of these effects are still under investigation.
实验室实验的优点和局限性
N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide has several advantages as a research tool, including its high affinity and selectivity for the TSPO, its ability to cross the blood-brain barrier, and its stability in biological fluids. However, this compound also has some limitations, including its relatively low water solubility and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for research on N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide, including the development of more potent and selective TSPO ligands, the investigation of the role of the TSPO in various neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of TSPO ligands in these disorders. Additionally, the use of this compound as a tool to study mitochondrial function and regulation in other cellular processes may also be an area of future research.
Conclusion
In conclusion, this compound is a small molecule drug that has gained significant attention in the scientific research community due to its potential therapeutic applications and its role as a tool to study the TSPO and its functions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound and other TSPO ligands may lead to the development of novel therapies for various neurological and psychiatric disorders.
合成方法
The synthesis of N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide involves several steps, including the protection of the amine group, the formation of the diazepane ring, and the introduction of the difluoromethoxyphenyl group. The final product is obtained through a series of purification steps. The synthesis of this compound has been described in detail in several publications, including a patent application (US 2006/0073784 A1).
科学研究应用
N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and anxiety disorders. This compound has also been used as a tool to study the TSPO and its role in mitochondrial function, neuroinflammation, and neurodegeneration.
属性
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O3/c1-10-14(22)18-7-4-8-20(10)9-13(21)19-11-5-2-3-6-12(11)23-15(16)17/h2-3,5-6,10,15H,4,7-9H2,1H3,(H,18,22)(H,19,21)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIHGZXNDFQBMN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1CC(=O)NC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1CC(=O)NC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[(3aR,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7347134.png)
![(4aS,7aS)-6-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7347138.png)
![(3S)-4-[(4-ethylsulfonylphenyl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347156.png)
![(3S)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347161.png)
![N-(4-chloro-2-methylphenyl)-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347168.png)
![(3S)-3-methyl-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-1,4-diazepan-2-one](/img/structure/B7347187.png)
![(3S)-4-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347208.png)
![(3S)-4-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347218.png)
![(2R,3R)-N-(6-tert-butylpyridin-3-yl)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidine-1-carboxamide](/img/structure/B7347223.png)

![2,5-dicyclopropyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]furan-3-carboxamide](/img/structure/B7347228.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B7347234.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7347238.png)
![(1S,7R)-N-[5-(2-methoxyethyl)-2-methylpyrazol-3-yl]bicyclo[5.1.0]octane-4-carboxamide](/img/structure/B7347243.png)